An In-depth Technical Guide on 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
An In-depth Technical Guide on 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, mechanism of action, and biological activity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended to serve as a detailed resource for researchers and professionals involved in the field of antiviral drug discovery and development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.
Core Properties
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine, commonly known as HEPT, is a synthetic acyclic nucleoside analog. It belongs to the class of pyrimidone derivatives and is characterized by a (2-hydroxyethoxy)methyl group at the N-1 position and a phenylthio group at the C-6 position of the thymine ring.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆N₂O₄S | --INVALID-LINK-- |
| Molecular Weight | 308.35 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-[(2-hydroxyethoxy)methyl]-5-methyl-6-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione | --INVALID-LINK-- |
| Synonyms | HEPT, 6-Hept, HMPTT | --INVALID-LINK-- |
Note: Experimental melting point and specific solubility data for the parent HEPT compound were not found in the reviewed literature.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for the parent HEPT compound are not consistently reported. However, analysis of related analogs provides expected chemical shift regions.
Note: Specific, experimentally verified ¹H and ¹³C NMR data for 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine was not available in the reviewed literature. The characterization of this compound would typically involve analysis of the chemical shifts and coupling constants of the thymine methyl protons, the protons of the hydroxyethoxymethyl side chain, and the protons of the phenylthio group.
Mechanism of Action
HEPT is a highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HEPT does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates.
Instead, it binds to a specific, allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the DNA polymerase activity, thereby blocking the replication of the viral genome.
Experimental Protocols
Synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine
The synthesis of HEPT and its analogs generally involves the modification of a pyrimidine ring. A common synthetic route is outlined below, based on procedures for analogous compounds.[2][3]
Detailed Protocol (Adapted from analogous syntheses):
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Protection of Thymine: Thymine is reacted with a suitable protecting group for the N1 position. For the (2-hydroxyethoxy)methyl side chain, a common reagent is (2-acetoxyethoxy)methyl bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).
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Introduction of the Phenylthio Group: The N1-protected thymine is then subjected to a reaction to introduce the phenylthio group at the C6 position. This can be achieved through lithiation at the C6 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with diphenyl disulfide.
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Deprotection: The protecting group on the hydroxyethyl moiety (e.g., acetate) is removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final product, 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine.
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Purification: The crude product is purified using column chromatography on silica gel.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of HEPT and its analogs is typically evaluated in cell culture-based assays.
Protocol:
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Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are cultured in appropriate media.
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Viral Infection: The cells are infected with a known titer of HIV-1.
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Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (HEPT).
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Incubation: The treated and untreated (control) infected cells are incubated for a period that allows for viral replication (typically 3-5 days).
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Assessment of Viral Replication: The extent of viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the culture supernatant, by quantifying the amount of viral p24 antigen using an ELISA, or by observing the cytopathic effect of the virus on the cells.
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Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is determined. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of HEPT on the HIV-1 reverse transcriptase enzyme can be measured using a cell-free enzymatic assay.
Protocol:
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Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleoside triphosphates (e.g., [³H]dTTP).
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Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase and various concentrations of the test compound (HEPT) are added to the reaction mixture.
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Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
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Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.
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Quantification: The amount of incorporated labeled dNTPs is quantified using a scintillation counter.
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Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits enzyme activity by 50%, is calculated.
Biological Activity Data
While a comprehensive and consistent set of biological activity data for the parent HEPT compound is not available in a single cited source, the following table presents data for some of its potent analogs to provide context for its activity profile.[4]
| Compound | Modification from HEPT | EC₅₀ (µM) vs. HIV-1 |
| 28 | 3,5-dimethylphenylthio at C6 | 0.26 |
| 30 | 3,5-dimethylphenylthio at C6, 2-thiothymine | 0.22 |
| 48 | 5-ethyl, 2-thiouracil | 0.11 |
| 50 | 5-isopropyl, 2-thiouracil | 0.059 |
EC₅₀ values were determined in MT-4 cells.[4] Lower EC₅₀ values indicate higher antiviral potency.
Conclusion
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT) has been a foundational molecule in the development of non-nucleoside reverse transcriptase inhibitors for the treatment of HIV-1 infection. Its unique mechanism of action, involving allosteric inhibition of the reverse transcriptase enzyme, has paved the way for the design of numerous potent and selective antiviral agents. This technical guide provides a summary of its core properties and detailed experimental protocols relevant to its synthesis and biological evaluation, serving as a valuable resource for the scientific community engaged in antiviral research. Further investigation is warranted to fully characterize the physicochemical properties of the parent HEPT compound.
References
- 1. A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
